molecular formula C9H6N2O3 B165709 4-Nitroquinoline N-oxide CAS No. 56-57-5

4-Nitroquinoline N-oxide

Cat. No. B165709
CAS RN: 56-57-5
M. Wt: 190.16 g/mol
InChI Key: YHQDZJICGQWFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitroquinoline N-oxide (4-NQO) is a quinoline derivative that is widely used in chemical research and development . It is a yellowish-brown solid that is hygroscopic and light-sensitive . It is a carcinogenic and mutagenic chemical .


Synthesis Analysis

4-NQO has been studied with respect to its effects on RNA synthesis using sucrose gradients, methylated albumin Kieselguhr columns, and the electron microscope . Convenient methods for the synthesis of 4-halo-substituted quinoline N-oxides under conditions of activation of the reaction by Lewis and Bronsted-Lowry acids are proposed .


Molecular Structure Analysis

The empirical formula of 4-NQO is C9H6N2O3, and its molecular weight is 190.16 . It is a quinoline derivative that carries a nitro substituent at position 4 .


Chemical Reactions Analysis

4-NQO reacts with strong oxidizing agents . The influence of temperature, solvent, the nature of the nucleophile, and the type of v-acceptor on the rate of substitution of the nitro group in 4-NQO by atoms of halogens has been investigated .


Physical And Chemical Properties Analysis

4-NQO is a yellow to brown solid with a melting point of 154-156 °C . It is soluble in acetone and is stored at −20°C . It is insoluble in water .

Scientific Research Applications

Carcinogenicity Studies

Summary of the Application

4-Nitroquinoline N-oxide has been used as a model compound to study its carcinogenic effects .

Results or Outcomes

4-Nitroquinoline N-oxide has been found to initiate skin and lung tumors under experimental conditions .

Protein Binding Studies

Summary of the Application

4-Nitroquinoline N-oxide has been used to study its binding to various kinds of enzymes or proteins .

Methods of Application or Experimental Procedures

In one study, each protein was mixed with 4-Nitroquinoline N-oxide in a 0.4 mM NaHCO3 solution and eluted through an Ultrogel AcA 22 column .

Results or Outcomes

4-Nitroquinoline N-oxide was found to bind somewhat to serum albumin, insulin, trypsin, RNA polymerase, and DNA polymerase, and markedly to urease, which is an SH enzyme .

DNA Damage Studies

Summary of the Application

4-Nitroquinoline N-oxide is often used in studies investigating DNA damage and repair mechanisms .

Results or Outcomes

These studies have helped to elucidate the mechanisms by which 4-Nitroquinoline N-oxide induces DNA damage and how cells respond to this damage .

Mutagenicity Studies

Summary of the Application

4-Nitroquinoline N-oxide is used as a mutagen in genetic studies to induce mutations and study their effects .

Results or Outcomes

These studies have provided valuable insights into the genetic effects of 4-Nitroquinoline N-oxide and how organisms respond to these mutations .

Study of Enzyme Binding

Summary of the Application

4-Nitroquinoline N-oxide has been used to study its binding to various kinds of enzymes or proteins .

Methods of Application or Experimental Procedures

In one study, each protein was mixed with 4-Nitroquinoline N-oxide in a 0.4 mM NaHCO3 solution and eluted through an Ultrogel AcA 22 column .

Results or Outcomes

4-Nitroquinoline N-oxide was found to bind somewhat to serum albumin, insulin, trypsin, RNA polymerase, and DNA polymerase, and markedly to urease, which is an SH enzyme .

Chemical Research and Development

Summary of the Application

4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .

Results or Outcomes

The outcomes of these studies can vary widely, but they generally contribute to the advancement of chemical research and development .

Safety And Hazards

4-NQO is a suspected carcinogen with experimental carcinogenic, neoplastic, and tumorigenic data . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause irritation and is classified as a carcinogen (Category 1B) according to Regulation (EC) No 1272/2008 .

Future Directions

4-NQO is used as a model compound to study its carcinogenic effects . It is also used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . Future research may focus on understanding the long-range effects of 4-NQO on specific immune cells to induce cell death and cause very-early immunosuppressive response during oral carcinogenesis .

properties

IUPAC Name

4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQDZJICGQWFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Record name 4-NITROQUINOLINE-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025780
Record name 4-Nitroquinoline-1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS]
Record name 4-NITROQUINOLINE-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitroquinoline-N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3319
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 4-NITROQUINOLINE-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.0000026 [mmHg]
Record name 4-Nitroquinoline-N-oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3319
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Nitroquinoline N-oxide

Color/Form

YELLOW NEEDLES OR PLATES FROM ACETONE

CAS RN

56-57-5
Record name 4-NITROQUINOLINE-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Nitroquinoline 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroquinoline N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitroquinoline-1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroquinoline N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROQUINOLINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5081510EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-NITROQUINOLINE-N-OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

309 °F (NTP, 1992), 154 °C
Record name 4-NITROQUINOLINE-1-OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20791
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-NITROQUINOLINE-N-OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroquinoline N-oxide
Reactant of Route 2
4-Nitroquinoline N-oxide
Reactant of Route 3
4-Nitroquinoline N-oxide
Reactant of Route 4
Reactant of Route 4
4-Nitroquinoline N-oxide

Citations

For This Compound
6,240
Citations
W NAKAHARA, F FUKUOKA, T SUGIMURA - Gann, 1957 - jstage.jst.go.jp
… derivatives of 1, 4-naphthoquinone and 4-nitroquinoline-N-oxide and its derivatives, and, in … that 4-nitroquinoline-N-oxide is a powerful carcinogen. 4-Nitroquinoline-N-oxide is one of …
Number of citations: 0 www.jstage.jst.go.jp
T Nunoshiba, B Demple - Cancer Research, 1993 - AACR
… We found that 4-nitroquinoline-N-oxide (4NQO) is a powerful inducer of soxS, >10-fold more potent than paraquat. The transcriptional induction of the soxS gene by 4NQO was tightly …
Number of citations: 0 aacrjournals.org
J Servos, E Haase, M Brendel - Molecular and General Genetics MGG, 1993 - Springer
The yeast gene SNQ2 confers hyper-resistance to the mutagens 4-nitroquinoline-N-oxide (4-NQO) and Triaziquone, as well as to the chemicals sulphomethuron methyl and …
Number of citations: 0 link.springer.com
AL Fachin, MS Ferreira-Nozawa… - Journal of Medical …, 2006 - microbiologyresearch.org
… rubrum, which may be involved in modulating susceptibility to terbinafine, 4-nitroquinoline N-oxide (4NQO) and ethidium bromide. Furthermore, we describe the standardization of a …
Number of citations: 0 www.microbiologyresearch.org
H Fujino, T Chino, T Imai - Journal of the National Cancer …, 1965 - academic.oup.com
… SUMMARY-A 0.25 percent solution of 4-nitroquinoline N-oxide in propylene glycol, when … This application of 4-nitroquinoline N-oxide, when accompanied by mechanical injury to the …
Number of citations: 0 academic.oup.com
Z Cui, T Shiraki, D Hirata, T Miyakawa - Molecular microbiology, 1998 - Wiley Online Library
… We have cloned and characterized a Saccharomyces cerevisiae gene YRR1 that is important for resistance to the mutagen 4-nitroquinoline N-oxide (4-NQO). The wild-type YRR1 gene …
Number of citations: 0 onlinelibrary.wiley.com
EA Kumar, T Kokulnathan, TJ Wang… - Journal of Molecular …, 2020 - Elsevier
… Herein, we report the first titanium carbide (TiC)-based electrochemical sensor for the detection of 4-nitroquinoline N-oxide (4-NO). X-ray diffraction, field emission scanning electron …
Number of citations: 0 www.sciencedirect.com
W NAKAHARA, F FUKUOKA - GANN Japanese Journal of Cancer …, 1959 - jstage.jst.go.jp
… reaction of 4-nitroquinoline N-oxide with thio-compounds. … took place between 4-nitroquinoline N-oxide and amino acids, … chemical reaction which 4-nitroquinoline N-oxide undergoes, …
Number of citations: 0 www.jstage.jst.go.jp
G Gannot, A Buchner, Y Keisari - Oral oncology, 2004 - Elsevier
… The water-soluble carcinogen, 4 nitroquinoline N-oxide (4NQO), was applied to BALB/c mice tongues and produced tongue SCC after a long incubation period of several months. …
Number of citations: 0 www.sciencedirect.com
M Poot, KA Gollahon, MJ Emond, JR Silber… - The FASEB …, 2002 - Wiley Online Library
… We found that WRN deficient primary fibroblasts, as well as lymphoblastoid cell lines (LCLs), show reduced proliferative survival in response to 4-nitroquinoline-N-oxide (4NQO) and 8-…
Number of citations: 0 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.